molecular formula C10H9F3N4 B6248418 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine CAS No. 1291723-68-6

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine

Cat. No.: B6248418
CAS No.: 1291723-68-6
M. Wt: 242.20 g/mol
InChI Key: IMHLRERCCAYEFX-UHFFFAOYSA-N
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Description

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring through a methylene bridge. The trifluoromethyl group imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine typically involves the condensation of aminoguanidine bicarbonate with an appropriate carboxylic acid, followed by cyclization . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can lead to the formation of triazole amines.

Scientific Research Applications

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, phenyl ring, and triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1291723-68-6

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)8-3-1-7(2-4-8)5-17-6-15-9(14)16-17/h1-4,6H,5H2,(H2,14,16)

InChI Key

IMHLRERCCAYEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)C(F)(F)F

Purity

95

Origin of Product

United States

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